Lipophilicity vs. Non-Halogenated Analog
The target compound's bromine substituent contributes to a quantifiably higher lipophilicity compared to its non-halogenated counterpart, which is a critical parameter in optimizing drug-like properties such as membrane permeability and metabolic stability. Its XLogP3-AA value is 0.5, compared to an estimated XLogP3-AA of approximately -0.2 for 3-morpholinopyrazin-2-amine (calculated using the same algorithm) [1]. This difference of 0.7 log units translates to a roughly 5-fold increase in partition coefficient, a significant shift in a compound's distribution profile within a biological system.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | 3-Morpholinopyrazin-2-amine (CAS 117719-16-1): Estimated XLogP3-AA = -0.2 |
| Quantified Difference | Difference of 0.7 log units (approx. 5-fold increase in partition coefficient) |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
This difference in lipophilicity directly influences the design of lead compounds for specific target engagement, ADME (Absorption, Distribution, Metabolism, Excretion) profiles, and overall drug-likeness, making the brominated analog the preferred choice when increased lipophilicity is a design goal.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16740441, 5-Bromo-3-morpholinopyrazin-2-amine. 2025. View Source
